Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves the interaction of various precursors in the presence of solvents like ethanol (EtOH) and triethylamine (TEA) at room temperature. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives . These methods could potentially be adapted for the synthesis of the compound , suggesting that room temperature reactions with appropriate solvents and catalysts are key to obtaining such complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, such as DFT/B3LYP functional with a 6-311++G(d,p) basis set, are used to predict and confirm the molecular structure and properties. These analyses are crucial for understanding the geometry, electronic distribution, and potential reactive sites of the molecule.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions to form new derivatives. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives leads to the formation of Ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . These reactions are typically carried out at room temperature and involve nucleophilic addition and cyclization steps. The reactivity of the compound of interest would likely follow similar pathways, with the potential for forming heterocyclic structures being a key aspect of its chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. The related compounds exhibit interesting properties like non-linear optical (NLO) behavior and molecular electrostatic potential (MEP) characteristics . These properties are influenced by the molecule's electronic configuration, which can be modulated by the introduction of different functional groups. The compound of interest, with its triazoloquinoxaline and thioacetyl groups, would likely exhibit unique physical and chemical properties that could be explored for various applications, including pharmacological uses.
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been synthesized as potential antiviral and antimicrobial agents . They have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to different targets, leading to various pharmacological effects . The presence of a thioamide group is another structural modification that has been achieved in this study, which could potentially enhance the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents .
Biochemical Pathways
It is known that compounds with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold can affect various biochemical pathways due to their broad-spectrum antibacterial and antiviral activities .
Pharmacokinetics
It is known that the ability of triazole rings to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that compounds with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold can exhibit cytotoxicity at certain concentrations and show promising antiviral activity .
properties
IUPAC Name |
ethyl 2-[[2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-18-25-26-20-21(24-16-11-7-8-12-17(16)27(18)20)31-13-19(28)23-15-10-6-5-9-14(15)22(29)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWISDARUFJICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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